N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide
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Overview
Description
N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chlorohexenyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide typically involves the reaction of 1-chlorohex-5-en-2-ol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of sulfonic acids or sulfoxides.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorohex-5-en-1-yl)benzenesulfonamide: Similar structure but with a different position of the chloro group.
Glysobuzole: A sulfonamide derivative with antihyperglycemic activity.
Uniqueness
N-(1-Chlorohex-5-en-2-yl)benzenesulfonamide is unique due to its specific chlorohexenyl group, which imparts distinct chemical reactivity and biological activity compared to other benzenesulfonamide derivatives
Properties
CAS No. |
62035-83-0 |
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Molecular Formula |
C12H16ClNO2S |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
N-(1-chlorohex-5-en-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-2-3-7-11(10-13)14-17(15,16)12-8-5-4-6-9-12/h2,4-6,8-9,11,14H,1,3,7,10H2 |
InChI Key |
PJYRHGYPFVWJCA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CCl)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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